ent-Levomefolate Calcium
CAS No.:
Cat. No.: VC0206639
Molecular Formula: C₂₀H₂₃CaN₇O₆
Molecular Weight: 497.52
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₀H₂₃CaN₇O₆ |
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Molecular Weight | 497.52 |
Introduction
Chemical Identity and Nomenclature
Levomefolate calcium, also known as L-5-methyltetrahydrofolate calcium, is the calcium salt of 5-methyltetrahydrofolic acid. It represents the predominant, biologically active form of folate found naturally in foods and in human circulation. The compound has several synonyms in scientific literature:
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Calcium levomefolate
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L-5-Methyltetrahydrofolate calcium (L-5-MTHF-Ca)
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(6S)-5-methylfolate calcium
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Calcium (4-((((S)-2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzoyl)-L-glutamate
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Calcium (2S)-2-{[4-({[(6S)-2-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydropteridin-6-yl]methyl}amino)phenyl]formamido}pentanedioate
Its IUPAC name is calcium (2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate .
The compound is registered with CAS number 151533-22-1 and has FDA UNII identifier A9R10K3F2F .
Physicochemical Properties
Levomefolate calcium possesses distinctive physical and chemical characteristics that influence its stability, handling, and biological activity. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of Levomefolate Calcium
Property | Value/Description |
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Molecular Formula | C₂₀H₂₃CaN₇O₆ |
Molecular Weight | 497.53 g/mol |
Physical Appearance | Off-white to light yellow solid |
Melting Point | >300°C |
Solubility | Slightly soluble in water (heated), soluble in aqueous acid (heated) |
Storage Conditions | Inert atmosphere, 2-8°C |
Odor | Odorless |
InChIKey | CZDUXPNTZGHMRC-ZPZVDPIKNA-N |
The compound requires careful storage under inert atmosphere at refrigerated temperatures (2-8°C) to maintain stability, reflecting its sensitivity to environmental conditions .
Crystal Structure Analysis
The crystal structure of levomefolate calcium has been extensively studied using advanced analytical techniques. According to research by Kaduk et al., calcium L-5-methyltetrahydrofolate trihydrate type I crystallizes in space group P212121 (#19) with the following unit cell parameters:
This crystal structure was determined using synchrotron X-ray powder diffraction data and optimized through density functional techniques. The extreme anisotropy of the unit cell makes preferred orientation likely, which was accounted for during structure solution .
The asymmetric unit contains one levomefolate anion, one calcium cation, and three water molecules. Analysis of bond distances, angles, and torsion angles indicates most measurements fall within normal ranges according to Mercury/Mogul Geometry checks .
Polymorphism and Crystal Forms
Levomefolate calcium exhibits polymorphism, with different crystalline forms documented in scientific literature and patent applications. One significant patent discloses a crystalline form designated as "form-M," characterized by specific X-ray diffraction patterns:
Table 2: Key PXRD Peaks of Levomefolate Calcium Form-M
2θ Angle Positions (± 0.2°) |
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3.34 |
4.53 |
6.64 |
7.10 |
17.88 |
18.13 |
The process for preparing this crystalline form includes dissolution of amorphous levomefolate calcium in water, addition of an anti-solvent (typically a ketone such as acetone), heating to reflux at 60-70°C, cooling to 20-30°C, and isolation of the crystalline product .
Commercial samples of levomefolate calcium are generally described as the trihydrate, although a pentahydrate form is also commercially available. The patent US 6,441,168 includes claims for water of crystallization of "at least one equivalent per equivalent of 5-methyltetrahydrofolic acid" and "≥3 equivalents of water" .
Synthesis and Manufacturing
The synthesis of crystalline levomefolate calcium typically follows processes outlined in various patents. A general method involves:
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Dissolving levomefolate calcium (which may be in amorphous form) in water
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Adding an anti-solvent at controlled temperature (30-60°C)
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Heating the solution to reflux (60-70°C)
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Cooling the solution to room temperature (20-30°C)
The anti-solvent selection is critical to the process, with ketones being the preferred choice. Suitable ketones include acetone, methyl ethyl ketone, diisopropyl ketone, and methyl tert-butyl ketone .
This manufacturing process yields crystalline levomefolate calcium with specific X-ray diffraction patterns that can be used to verify the identity and purity of the product.
Pharmacological Profile
Pharmacokinetics
The pharmacokinetic profile of levomefolate calcium is characterized by rapid absorption and incorporation into the body's folate pool. Key pharmacokinetic parameters are summarized below:
Table 3: Pharmacokinetic Parameters of Levomefolate Calcium
Parameter | Description |
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Absorption | Rapid; peak plasma concentrations of ~50 nmol/L above baseline reached within 0.5-1.5 hours after single oral administration of 0.451 mg |
Distribution | Biphasic kinetics with fast- and slow-turnover pools |
Half-life | Terminal half-life of approximately 4-5 hours (fast-turnover pool); mean residence time of ≥100 days (slow-turnover pool reflecting folate polyglutamate) |
Elimination | Biphasic process via urinary excretion of intact folates and catabolic products, and fecal excretion |
Steady-state | Achieved after 8-16 weeks in plasma; delayed in red blood cells due to their 120-day lifespan |
Exogenous folate intake and an enterohepatic folate cycle help maintain a constant supply of L-5-methyl-THF in the body .
Clinical Applications
Levomefolate calcium has several important clinical applications based on its role as the bioactive form of folate:
Oral Contraceptive Formulations
Levomefolate calcium is included in specific oral contraceptive formulations to ensure adequate folate levels in women of childbearing age, reducing the risk of neural tube defects in case of pregnancy. Examples include:
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Beyaz (drospirenone 3 mg, ethinyl estradiol 0.02 mg, levomefolate calcium 0.451 mg)
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Safyral (drospirenone 3 mg, ethinyl estradiol 0.03 mg, levomefolate calcium 0.451 mg)
These formulations typically consist of 21 active tablets containing drospirenone, ethinyl estradiol, and levomefolate calcium, followed by 7 tablets containing only levomefolate calcium .
Folate Deficiency Treatment
As the bioactive form of folate, levomefolate calcium is used in treating folate deficiency, which can lead to conditions such as megaloblastic anemia. It is particularly beneficial for individuals with impaired folate metabolism .
Neural Tube Defect Prevention
Supplementation with levomefolate calcium during pregnancy has been shown to reduce the risk of neural tube malformations and recurrence, making it an important nutritional supplement for pregnant women .
Adjunct to Cancer Chemotherapy
Levomefolate calcium may be used in conjunction with folate antagonists in cancer chemotherapy, such as aminopterin and methotrexate, to counteract the adverse effects of these medications .
Cardiovascular Health
Levomefolate calcium supplementation can help reduce homocysteine levels, potentially supporting cardiovascular health and vascular endothelial function .
Formulation and Quality Control
Pharmaceutical Formulations
Levomefolate calcium is formulated as immediate-release (IR) tablets, either as a standalone product or in combination with oral contraceptives. The FDA has approved specific formulations with well-defined dissolution specifications:
Table 4: Dissolution Specifications for Levomefolate Calcium Formulations
Formulation Type | USP Apparatus | Speed (rpm) | Medium | Volume (mL) | Specification |
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Levomefolate calcium tablet (0.451 mg) | II (Paddle) | 50 | Phosphate buffered saline pH 6.8 containing 0.03% ascorbic acid | 900 | Not less than Q of labeled amount dissolved in 15 min |
Combination tablet with drospirenone and ethinyl estradiol | II (Paddle) | 50 | Phosphate buffered saline pH 6.8 containing 0.03% ascorbic acid | 900 | Not less than Q of labeled amount dissolved in 30 min |
The inclusion of ascorbic acid in the dissolution medium is significant as it helps maintain the stability of levomefolate during the testing process .
Quality Control Parameters
Quality control of levomefolate calcium products involves various analytical techniques:
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Powder X-ray diffraction (PXRD) for crystal form identification
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Dissolution testing using specified conditions
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Assay for active ingredient content
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Impurity profiling
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Water content determination (particularly important for hydrated forms)
These quality control measures ensure the identity, purity, and performance of levomefolate calcium products.
Research Findings and Clinical Evidence
Clinical studies have investigated the pharmacokinetics and efficacy of levomefolate calcium, particularly in combination with oral contraceptives.
A double-blind, randomized, parallel-group study examined 172 healthy women aged 18-40 years who received either ethinylestradiol (EE)-drospirenone-levomefolate calcium or EE-drospirenone + folic acid for 24 weeks (invasion phase), followed by EE-drospirenone for an additional 20 weeks (folate elimination phase) .
Key findings from this study include:
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Mean concentration-time curves for plasma folate, RBC folate, and homocysteine were comparable between treatment groups during both study phases
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Plasma and RBC folate concentrations increased and approached steady-state after approximately 8 weeks (plasma) or 24 weeks (RBC)
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After cessation of treatment with levomefolate calcium, folate concentrations decreased slowly
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The median time to RBC folate concentrations falling below 906 nmol/L was 10 weeks (95% confidence interval 8-12 weeks) after cessation of treatment
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Plasma and RBC folate levels remained above baseline values in 41.3% and 89.3% of women, respectively, at the end of the 20-week elimination phase
These findings demonstrate that improvements in folate status were comparable between EE-drospirenone-levomefolate calcium and EE-drospirenone + folic acid, with elevated plasma and RBC folate levels persisting for several months following treatment cessation .
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